Cyclobutyl fentanyl
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Overview
Description
Cyclobutyl fentanyl is a synthetic opioid and an analog of fentanyl. It is categorized as an opioid due to its potent analgesic properties. This compound is regulated as a Schedule I compound in the United States, indicating its high potential for abuse and lack of accepted medical use . This compound is primarily used in research and forensic applications.
Preparation Methods
The synthesis of cyclobutyl fentanyl follows similar routes to other fentanyl analogs. The general synthetic route involves the following steps :
Formation of 4-anilinopiperidine: This is achieved by reacting 4-piperidone hydrochloride with aniline in a reducing environment.
Alkylation: The 4-anilinopiperidine is then alkylated with cyclobutyl halide under reflux conditions in a highly alkaline medium to form 4-anilino-N-cyclobutylpiperidine.
Acylation: The final step involves reacting 4-anilino-N-cyclobutylpiperidine with propionyl chloride in the presence of halogenated hydrocarbons, followed by isolation and purification.
Industrial production methods are optimized for high yield and efficiency, often involving gram-scale production techniques .
Chemical Reactions Analysis
Cyclobutyl fentanyl undergoes various chemical reactions, including :
Oxidation: The alicyclic ring and the piperidine ethyl moiety can undergo oxidation.
N-dealkylation: This reaction results in the formation of normetabolites.
Hydrolysis: Amide hydrolysis leads to the formation of despropionyl fentanyl.
Glucuronidation: This phase II metabolic reaction involves the conjugation of glucuronic acid.
Common reagents used in these reactions include oxidizing agents, reducing agents, and alkylating agents. The major products formed include hydroxylated metabolites, normetabolites, and glucuronide conjugates.
Scientific Research Applications
Cyclobutyl fentanyl is primarily used in scientific research to study its pharmacological properties and metabolic pathways . Its applications include:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of fentanyl analogs.
Biology: Studied for its interaction with opioid receptors and its effects on cellular pathways.
Medicine: Research on its potential therapeutic uses and its role in pain management.
Mechanism of Action
Cyclobutyl fentanyl exerts its effects by binding to opioid receptors, particularly the mu-opioid receptor . This binding activates G-proteins, leading to the inhibition of adenylate cyclase and a subsequent decrease in cyclic AMP levels. The reduction in cyclic AMP results in decreased neurotransmitter release, leading to analgesia and sedation. The molecular targets involved include the mu-opioid receptor and associated signaling pathways.
Comparison with Similar Compounds
Cyclobutyl fentanyl is part of a group of alicyclic fentanyl analogs, which include cyclopropyl fentanyl, cyclopentyl fentanyl, and cyclohexyl fentanyl . Compared to these analogs, this compound has a unique four-membered ring structure, which influences its metabolic pathways and pharmacological properties. For instance, cyclopropyl fentanyl predominantly undergoes N-dealkylation, while this compound shows significant oxidation of the alicyclic ring .
Similar compounds include:
- Cyclopropyl fentanyl
- Cyclopentyl fentanyl
- Cyclohexyl fentanyl
- 2,2,3,3-Tetramethylcyclopropyl fentanyl
These compounds share structural similarities but differ in their metabolic profiles and potency.
Properties
CAS No. |
2306827-55-2 |
---|---|
Molecular Formula |
C24H30N2O |
Molecular Weight |
362.5 g/mol |
IUPAC Name |
N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]cyclobutanecarboxamide |
InChI |
InChI=1S/C24H30N2O/c27-24(21-10-7-11-21)26(22-12-5-2-6-13-22)23-15-18-25(19-16-23)17-14-20-8-3-1-4-9-20/h1-6,8-9,12-13,21,23H,7,10-11,14-19H2 |
InChI Key |
XHRDMQWXMFOAIX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C(=O)N(C2CCN(CC2)CCC3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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